molecular formula C20H19FN2O4 B2563549 N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide CAS No. 851403-66-2

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

Cat. No. B2563549
CAS RN: 851403-66-2
M. Wt: 370.38
InChI Key: ZDHLYNBYQVTLIU-UHFFFAOYSA-N
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Description

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide, also known as DQ-661, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the structural similarities, IQ-1 may also have potential antiviral applications.

Anti-inflammatory Properties

Indole derivatives have been found to possess anti-inflammatory properties . This suggests that IQ-1 could potentially be used in the treatment of inflammatory conditions.

Anticancer Applications

Indole derivatives have demonstrated anticancer properties . Therefore, IQ-1 might be explored for its potential use in cancer treatment.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that IQ-1 could potentially be used in the treatment of HIV.

Antioxidant Properties

Indole derivatives have been found to possess antioxidant properties . This suggests that IQ-1 could potentially be used as an antioxidant.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . Therefore, IQ-1 might be explored for its potential use in treating microbial infections.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that IQ-1 could potentially be used in the treatment of tuberculosis.

Antidiabetic Applications

Indole derivatives have demonstrated antidiabetic properties . Therefore, IQ-1 might be explored for its potential use in diabetes treatment.

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O4/c1-26-16-7-8-17(27-2)18-15(16)11-13(20(25)23-18)9-10-22-19(24)12-3-5-14(21)6-4-12/h3-8,11H,9-10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHLYNBYQVTLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-fluorobenzamide

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